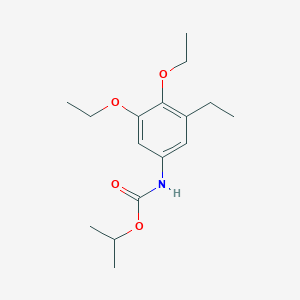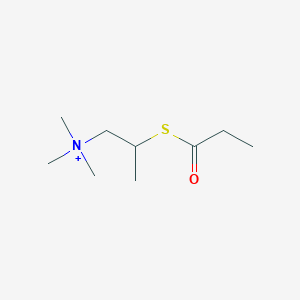![molecular formula C15H19N B14420184 (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline CAS No. 81873-35-0](/img/no-structure.png)
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This specific compound is characterized by its unique stereochemistry and the presence of two methyl groups at the 2 and 4 positions, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline can be achieved through several methods. One common approach is the Skraup quinoline synthesis, which involves the reaction of primary aromatic amines with glycerol and an oxidizing agent in concentrated sulfuric acid . This method can be modified to improve yields and control reaction conditions by using various catalysts and reaction modifiers .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Comparación Con Compuestos Similares
Similar Compounds
- (4aS,10bS)-4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
- (4aR,10bS)-cis- and (4aS,10bS)-trans-octahydrobenzo[f]quinoline
Uniqueness
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research .
Propiedades
| 81873-35-0 | |
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(4aS,10bS)-2,4-dimethyl-4a,5,6,10b-tetrahydro-3H-benzo[f]quinoline |
InChI |
InChI=1S/C15H19N/c1-11-9-14-13-6-4-3-5-12(13)7-8-15(14)16(2)10-11/h3-6,9,14-15H,7-8,10H2,1-2H3/t14-,15-/m0/s1 |
Clave InChI |
ZUMIIVFYBVDSAZ-GJZGRUSLSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@H](CCC3=CC=CC=C23)N(C1)C |
SMILES canónico |
CC1=CC2C(CCC3=CC=CC=C23)N(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)




